N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide
Description
N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-methoxy-substituted benzene ring linked to a sulfonamide group, which is further functionalized with a 2-(furan-3-yl)ethyl chain. Its structural analogs, however, demonstrate roles in dopamine receptor agonism, herbicide development, and crystallographic studies, suggesting versatile applications .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-12-3-2-4-13(9-12)19(15,16)14-7-5-11-6-8-18-10-11/h2-4,6,8-10,14H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQFQJOWMNPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide and related sulfonamide derivatives:
Key Insights:
Substituent Effects on Bioactivity: The 3-methoxy group in the target compound and analogs (e.g., Compound 26 ) is critical for receptor binding, likely due to electron-donating effects that stabilize aromatic interactions. Heterocyclic Chains: The 2-(furan-3-yl)ethyl group in the target compound may enhance lipophilicity compared to 4-cyanophenyl () or thiophene (), impacting membrane permeability.
Agrochemicals: and highlight sulfonamides with halogen (chloro) and heterocyclic substitutions as pesticidal candidates, suggesting the target compound’s furan group might be explored for herbicidal synergy .
Synthetic Utility: The 4-cyanophenyl analog () serves as a reactive intermediate in organometallic chemistry, whereas the target compound’s furan-ethyl chain may require tailored coupling strategies to avoid steric interference during synthesis .
Notes on Structural and Functional Variations
- Methoxy Position : The 3-methoxy orientation (para to sulfonamide) optimizes electronic effects for receptor binding, as seen in dopamine agonists , whereas 2-methoxy or 4-methoxy groups () alter steric and electronic profiles, impacting conformational stability .
- Heterocyclic vs. Aromatic Chains : Furan and thiophene substituents () provide distinct electronic environments; furan’s oxygen may improve solubility, whereas thiophene’s sulfur enhances metabolic stability .
Biological Activity
N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen, which is known to participate in various biological interactions.
- Sulfonamide Group : This moiety is crucial for its biological activity, often mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.
The molecular formula of this compound is , with a molecular weight of 265.33 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria, thereby exerting antibacterial effects.
- Anticancer Properties : Compounds with furan rings have been associated with anticancer activities. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics .
- Antimicrobial Activity : The compound's structural features enable it to exhibit antimicrobial properties, making it a candidate for further pharmacological studies.
Anticancer Activity
In vitro studies have demonstrated the compound's potential in inhibiting cancer cell growth. For instance, related compounds have shown IC50 values ranging from 0.3 to 27 nM against various cancer cell lines, indicating significant antiproliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 1–10 |
| Related furan derivatives | Jurkat (Leukemia) | 60 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens due to their ability to inhibit key metabolic pathways.
Case Studies and Research Findings
- Cell Cycle Arrest : Studies have shown that treatment with furan derivatives leads to G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth . This effect was observed at concentrations as low as 60 nM.
- Reactive Oxygen Species (ROS) Production : The treatment with these compounds has been linked to increased ROS production, contributing to their anticancer effects through oxidative stress mechanisms .
- Structure-Activity Relationships (SAR) : Research has indicated that modifications to the furan or sulfonamide groups can significantly alter the biological activity of these compounds. For example, introducing methoxy groups at specific positions on the benzene ring enhances antiproliferative activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
